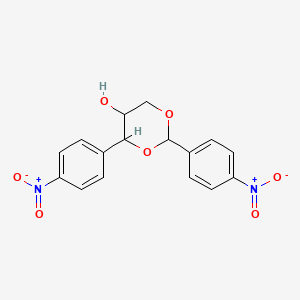
2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties It features two nitrophenyl groups attached to a dioxane ring, which imparts specific chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-nitrophenol with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and the use of advanced catalysts can enhance the production efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and neuroprotective effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The nitrophenyl groups can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(4-nitrophenyl)-2-butenal: Known for its anti-inflammatory properties.
2,4-Di-tert-butylphenol: Used as an antioxidant in various applications.
Bis-pyrimidine acetamides: Studied for their antimicrobial and anticancer activities.
Uniqueness
2,4-Bis(4-nitrophenyl)-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C16H14N2O7 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
2,4-bis(4-nitrophenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C16H14N2O7/c19-14-9-24-16(11-3-7-13(8-4-11)18(22)23)25-15(14)10-1-5-12(6-2-10)17(20)21/h1-8,14-16,19H,9H2 |
InChI Key |
QVVFGNQCCALSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


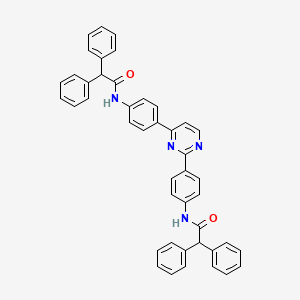
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![4-(decyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103739.png)
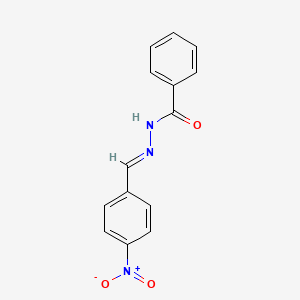
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)
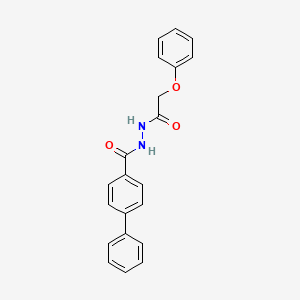
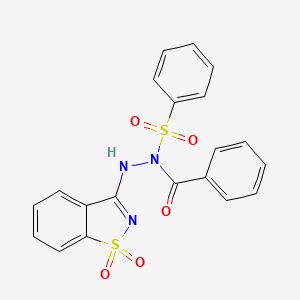
![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)

